molecular formula C8H12MgN2O8 B008373 Magnesium dihydrogen di-L-aspartate CAS No. 2068-80-6

Magnesium dihydrogen di-L-aspartate

Cat. No. B008373
CAS RN: 2068-80-6
M. Wt: 288.49 g/mol
InChI Key: RXMQCXCANMAVIO-CEOVSRFSSA-L
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Description

Synthesis Analysis

Magnesium dihydrogen di-L-aspartate's synthesis involves chelating magnesium ions with aspartate ligands. This process may enhance magnesium's bioavailability, a key factor in its potential therapeutic applications. The formation constants for magnesium complexes with ligands like aspartate under physiological conditions have been determined, indicating the potential for these complexes to facilitate magnesium's cellular uptake (Blaquiere & Berthon, 1987).

Scientific research applications

1. Role in Electrolyte Balance and Cardiac Function

Magnesium dihydrogen di-L-aspartate has been studied for its effectiveness in treating and preventing cardiac disruptions caused by electrolyte disturbances, specifically low potassium and magnesium levels. For instance, a comparative study showed that potassium magnesium L-aspartate was more effective in correcting potassium and magnesium deficiency in rats compared to its D- and DL-stereoisomers, suggesting its potential utility in cardiac therapies (Iezhitsa et al., 2004).

2. Impact on Insulin Sensitivity

Oral magnesium supplementation, including in the form of magnesium aspartate, has been shown to improve insulin sensitivity. A study demonstrated significant improvement in fasting plasma glucose and insulin sensitivity indices in normomagnesemic, overweight, non-diabetic subjects following magnesium supplementation (Mooren et al., 2011).

3. Blood Pressure Regulation

Magnesium aspartate has been investigated for its potential in lowering blood pressure. A study found that magnesium aspartate supplementation resulted in a significant reduction in systolic and diastolic blood pressure in women with mild to moderate hypertension (Witteman et al., 1994).

4. Neuroprotective Properties

Magnesium, including magnesium aspartate, acts as a noncompetitive N-methyl-D-aspartate receptor antagonist. Its neuroprotective properties were evident in studies where intrathecal magnesium prolonged spinal opioid analgesia and reduced N-methyl-D-aspartate-induced seizures in animal models (Buvanendran et al., 2002); (Mason et al., 1994).

5. Analytical and Structural Studies

Studies have explored the enantiomeric purity of magnesium-L-aspartate dihydrate, highlighting its importance in pharmaceutical formulations. Analytical methods were developed to ensure the purity and quality of magnesium aspartate preparations (Wahl & Holzgrabe, 2015).

properties

IUPAC Name

magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMQCXCANMAVIO-CEOVSRFSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)[O-].C([C@@H](C(=O)O)N)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12MgN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-84-8 (Parent)
Record name L-Aspartic acid, magnesium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40889452
Record name Monomagnesium di-L-aspartate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium dihydrogen di-L-aspartate

CAS RN

2068-80-6, 18962-61-3
Record name L-Aspartic acid, magnesium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Aspartic acid, magnesium salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Monomagnesium di-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40889452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium dihydrogen di-L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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